molecular formula C14H19NO2 B13886539 [2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone

[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone

Cat. No.: B13886539
M. Wt: 233.31 g/mol
InChI Key: UVJGCTBDCLWLQR-UHFFFAOYSA-N
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Description

[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone typically involves the reaction of piperidine derivatives with phenylmethanone under specific conditions. One common method includes the use of a gold(I) complex as a catalyst and iodine(III) as an oxidizing agent . The reaction proceeds with the difunctionalization of a double bond, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions and cyclization processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Iodine(III) oxidizing agent.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of [2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(2-Hydroxyethyl)piperidin-1-yl]-phenylmethanone is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

[2-(2-hydroxyethyl)piperidin-1-yl]-phenylmethanone

InChI

InChI=1S/C14H19NO2/c16-11-9-13-8-4-5-10-15(13)14(17)12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2

InChI Key

UVJGCTBDCLWLQR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)C2=CC=CC=C2

Origin of Product

United States

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